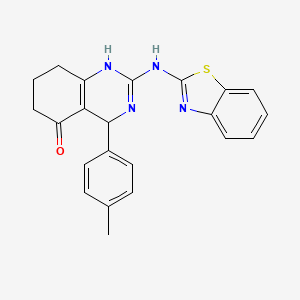

2-(1,3-benzothiazol-2-ylamino)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Description

This compound is a heterocyclic organic molecule featuring a benzothiazole moiety linked to a tetrahydroquinazolinone core via an amino group. Its molecular formula is C₂₁H₂₀N₄OS, with a molecular weight of approximately 392.5 g/mol (exact mass may vary based on isotopic composition). The tetrahydroquinazolinone framework provides structural rigidity, while the benzothiazole group is known for conferring pharmacological activity, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c1-13-9-11-14(12-10-13)20-19-16(6-4-7-17(19)27)23-21(25-20)26-22-24-15-5-2-3-8-18(15)28-22/h2-3,5,8-12,20H,4,6-7H2,1H3,(H2,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBDOVIYRRYSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=N2)NC4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the benzothiazole moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Synthesis of the quinazolinone core: This involves the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

Coupling of the benzothiazole and quinazolinone units: This step involves the reaction of the benzothiazole derivative with the quinazolinone derivative under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylamino)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(1,3-benzothiazol-2-ylamino)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications and reactions:

- Synthetic Routes : This compound can be synthesized through multi-step organic reactions involving the condensation of benzothiazole derivatives with tetrahydroquinazoline precursors.

- Reactivity : It can undergo oxidation and reduction reactions, making it suitable for further functionalization in synthetic chemistry.

Biology

The biological implications of this compound are significant, particularly in enzyme inhibition and drug development:

- Enzyme Inhibition : Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors. For example, it has been studied as a cyclin-dependent kinase (CDK) inhibitor, which plays a crucial role in regulating the cell cycle. Inhibition of CDK activity can lead to apoptosis in cancer cells.

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by disrupting cell cycle progression. Its mechanism involves binding to the active site of CDK enzymes, thereby preventing their function .

Medicine

The medicinal applications of this compound are noteworthy:

- Potential Drug Development : The compound is being explored for its potential use in developing new therapeutic agents targeting various diseases, including cancer and diabetes. Its structural features allow it to interact with specific biological targets effectively .

- Pharmacological Studies : Ongoing pharmacological studies are assessing its efficacy and safety profile for potential use as an oral medication for managing conditions such as type 2 diabetes through its action as a dipeptidyl peptidase IV (DPP-IV) inhibitor .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Anticancer Activity :

- A study demonstrated that modifications of the compound led to enhanced potency against specific cancer cell lines by targeting CDK enzymes.

- Diabetes Management :

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzothiazole moiety may interact with enzymes or receptors, while the quinazolinone core could modulate signaling pathways. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Key Observations:

Heterocycle Impact: Benzothiazole (target compound) vs. Benzoxazole derivatives exhibit similar anticancer activity but may differ in metabolic stability due to oxygen’s lower electronegativity compared to sulfur . Indole-containing analogs () show divergent activities (e.g., neuroprotection), underscoring the role of heterocycle identity in target specificity .

Aryl Substituent Effects :

- 4-Methylphenyl (target compound) increases lipophilicity (logP ~3.2) compared to 4-fluorophenyl (logP ~2.8) or 3-chlorophenyl (logP ~3.5). The methyl group’s steric bulk may hinder interactions with hydrophilic targets but improve blood-brain barrier penetration .

- Halogenated substituents (e.g., 3-chloro, 4-fluoro) enhance electrophilicity, facilitating covalent interactions with nucleophilic residues in enzymes like kinases .

Simplified quinazolinones (e.g., 4-(3-methylphenyl)-7-methylquinazolinone) lack the tetrahydro moiety, resulting in reduced planarity and altered pharmacokinetics .

Characterization Techniques :

- NMR Spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and methyl group integration .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 393.1 [M+H]⁺) .

- X-ray Crystallography: Resolves the 3D arrangement, highlighting the planar benzothiazole and puckered tetrahydroquinazolinone .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylamino)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C19H17N5O2S

- Molecular Weight : 379.44 g/mol

- CAS Number : 473801-57-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. Studies have shown that compounds with similar structures can bind to active sites of enzymes, disrupting essential biological pathways.

Biological Activities

-

Antimicrobial Activity

- The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, analogues containing the benzothiazole nucleus have shown effective inhibition against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 16 µg/mL and 32 µg/mL respectively .

-

Antitumor Activity

- In vitro studies have indicated that this compound exhibits antitumor effects by acting as a cyclin-dependent kinase (CDK) inhibitor. This action disrupts the cell cycle in cancer cells, leading to apoptosis. The compound's effectiveness was evaluated with GI50 values indicating potent cytotoxicity against several cancer cell lines .

- Anti-inflammatory Effects

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of benzothiazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Antitumor Activity

In a preclinical trial involving various cancer cell lines (e.g., MDA-MB-435 for breast cancer), the compound showed selective cytotoxicity with an IC50 value of approximately 15 µM, demonstrating its potential for targeted cancer therapy .

Data Tables

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 16 µg/mL |

| Antimicrobial | Enterococcus faecalis | 32 µg/mL |

| Antitumor | MDA-MB-435 (breast cancer) | 15 µM |

| Anti-inflammatory | RAW 264.7 macrophages | IC50 = 140 nM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.